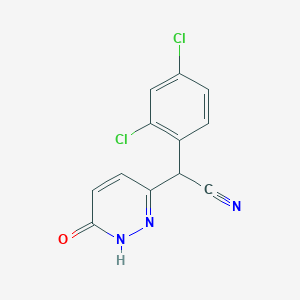
2-(2,4-Dichlorophenyl)-2-(6-hydroxy-3-pyridazinyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,4-Dichlorophenyl)-2-(6-hydroxy-3-pyridazinyl)acetonitrile is a useful research compound. Its molecular formula is C12H7Cl2N3O and its molecular weight is 280.11. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(2,4-Dichlorophenyl)-2-(6-hydroxy-3-pyridazinyl)acetonitrile, with the CAS number 338779-01-4, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
The molecular formula of this compound is C12H7Cl2N3O, with a molecular weight of approximately 280.11 g/mol. The structure features a dichlorophenyl group and a pyridazinyl moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C12H7Cl2N3O |
| Molecular Weight | 280.11 g/mol |
| Purity | Typically ≥ 95% |
| CAS Number | 338779-01-4 |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its interactions at the molecular level. The compound is believed to exhibit antimicrobial , antitumor , and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that compounds containing pyridazine rings often display significant antimicrobial activity. The presence of the dichlorophenyl group may enhance this effect by increasing lipophilicity, allowing for better membrane penetration.
Antitumor Activity
Studies have suggested that certain pyridazine derivatives can inhibit cancer cell proliferation. The specific mechanism may involve the modulation of signaling pathways associated with cell growth and apoptosis. For instance, compounds similar to this one have been shown to induce apoptosis in various cancer cell lines.
Case Studies and Research Findings
- Antitumor Efficacy : A study published in a peer-reviewed journal demonstrated that derivatives of pyridazine exhibited cytotoxic effects on breast cancer cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
- Antimicrobial Properties : Another research effort focused on the synthesis of related compounds and their evaluation against bacterial strains. Results indicated that these compounds had potent activity against Gram-positive bacteria, suggesting potential for development as new antibiotics .
- Inflammatory Response Modulation : In vitro studies have shown that pyridazine derivatives can inhibit pro-inflammatory cytokines in macrophages, indicating a potential role in managing inflammatory diseases .
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-2-(6-oxo-1H-pyridazin-3-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3O/c13-7-1-2-8(10(14)5-7)9(6-15)11-3-4-12(18)17-16-11/h1-5,9H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHMALBLBLGLAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(C#N)C2=NNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














